The synthesis of ACP-105 involves a multi-step chemical process that has been optimized for yield and purity. The initial discovery phase utilized receptor selection and amplification technology to identify promising candidates from a library of compounds. Subsequent synthesis steps focused on modifying the molecular structure to enhance its selectivity and activity at androgen receptors. Specific synthetic routes have not been detailed in the literature, but the compound's synthesis has been characterized by its ability to produce various metabolites upon metabolic processing .
The molecular formula for ACP-105 is , with a systematic name of 2-chloro-4-[(3-endo)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]oct-8-yl]-3-methyl-benzonitrile. The structural analysis reveals that ACP-105 contains a bicyclic framework, which is critical for its interaction with androgen receptors. The presence of specific functional groups contributes to its biological activity and metabolic stability .
ACP-105 undergoes extensive metabolic transformations primarily via cytochrome P450 enzymes. Studies have identified numerous phase I metabolites resulting from oxidation processes, including hydroxylation and dehydrogenation reactions. The optimization of incubation conditions in liver microsomes has been explored to maximize the yield of these metabolites, which are crucial for understanding the drug's pharmacokinetics and potential effects on doping control .
ACP-105 functions by selectively binding to androgen receptors, mimicking the effects of testosterone without the associated side effects typical of anabolic steroids. Its mechanism involves activating specific signaling pathways that promote muscle growth and potentially improve cognitive functions. In preclinical studies, ACP-105 demonstrated enhanced cognitive performance in animal models, suggesting a role in neuroprotection as well .
The physical properties of ACP-105 include its appearance as a white to off-white solid with moderate solubility in organic solvents. The compound's stability under various pH conditions has been assessed, showing resilience against hydrolysis.
ACP-105 is primarily used in scientific research as a selective androgen receptor modulator. Its applications extend to studies involving muscle wasting disorders, cognitive enhancement therapies, and potential treatments for conditions like Alzheimer's disease due to its neuroprotective properties. Furthermore, it is being investigated for its role in doping control within sports medicine, where understanding its metabolic profile is essential for accurate detection .
ACP-105 (chemical name: 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile) is a nonsteroidal selective androgen receptor modulator (SARM) with the molecular formula C₁₆H₁₉ClN₂O and a molar mass of 290.79 g/mol [1]. Structurally, it features a chloro-methylbenzonitrile aromatic moiety linked to an 8-azabicyclo[3.2.1]octane aliphatic scaffold. Classified pharmacologically as a SARM, ACP-105 exhibits tissue-selective agonism of the androgen receptor (AR), preferentially activating anabolic pathways in muscle, bone, and neural tissues while demonstrating reduced androgenic effects in organs like the prostate [1] [10]. Its biochemical efficacy is quantified by pEC₅₀ values of 9.0 (AR wild-type) and 9.4 (AR T877A mutant), confirming high receptor-binding affinity [8]. Unlike steroidal androgens, ACP-105’s nonsteroidal structure enables oral bioavailability and reduced off-target effects, positioning it within the second-generation SARMs developed for enhanced therapeutic precision [5].
ACP-105 emerged from systematic drug discovery efforts in the early 2000s aimed at overcoming limitations of testosterone replacement therapy. ACADIA Pharmaceuticals advanced it as a development candidate in 2006 following high-throughput screening using Receptor Selection and Amplification Technology (R-SAT) [7]. Initial research focused on its potential for treating muscle-wasting disorders and osteoporosis, with preclinical studies demonstrating anabolic activity in castrated rat models—notably increasing lean mass and bone density with minimal prostate stimulation [7] [8]. Its patent landscape reflects strategic targeting of AR-related pathologies, including age-related functional decline and neuromuscular rehabilitation [5]. Despite promising preclinical data, ACP-105 remains an investigational compound without FDA approval, though its research applications have expanded into neuroscience and doping control [5] [9].
Table 1: Key Developmental Milestones of ACP-105
Year | Milestone | Significance |
---|---|---|
2006 | Nomination as development candidate | First nonsteroidal SARM advanced by ACADIA Pharmaceuticals [7] |
2009 | First peer-reviewed synthesis publication | Detailed structure-activity relationships established [2] |
2013 | Neuroprotective efficacy reported | Demonstrated cognitive benefits in Alzheimer’s models [3] |
2021 | Equine metabolite profiling | Enabled anti-doping detection protocols [9] |
ACP-105 has become a pivotal tool for probing AR signaling dynamics due to its tissue selectivity and metabolic stability. Its ability to cross the blood-brain barrier (brain/plasma ratio: 2.7) enables investigation of AR’s role in cognitive function, distinguishing it from peripherally restricted SARMs [3] [5]. Researchers leverage ACP-105 to dissect AR-dependent pathways in neurodegeneration, muscle protein synthesis, and bone mineralization without confounding estrogenic conversion (a limitation of testosterone) [1] [10]. Additionally, its metabolite profile—generating 19+ phase I and II metabolites—serves as a model for studying SARM biotransformation and detection strategies in anti-doping science [9]. The compound’s partial agonist/antagonist behavior at mutant ARs (e.g., T877A) further provides insights into receptor plasticity, informing prostate cancer therapeutics [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7